molecular formula C11H14FN3O2 B3059748 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine CAS No. 1233952-28-7

1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine

Cat. No.: B3059748
CAS No.: 1233952-28-7
M. Wt: 239.25
InChI Key: WIAGMIDRHKDTGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 1-(2-fluoro-6-nitrophenyl)pyrrolidine, has been reported. It has a molecular formula of C11H13FN2O2 and a molecular weight of 224.23 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine are not available, nitro compounds like this one are known to be versatile building blocks in the synthesis of pharmaceutically relevant substances .

Scientific Research Applications

Rapid Synthesis Techniques

A study by Menteşe et al. (2015) discussed the rapid and efficient synthesis of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles using microwave heating. This method highlights the synthesis from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which is prepared from a compound similar to 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Arylation of Uracil Derivatives

Gondela and Walczak (2006) explored the direct arylation of uracil using compounds like 1-fluoro-4-nitrobenzene and 1-fluoro-2,4-dinitrobenzene, closely related to this compound. This synthesis is essential in the development of antiviral and antineoplastic agents (Gondela & Walczak, 2006).

Crystal Structure Analysis

Ozbey, Kuş, and Göker (2001) reported on the crystal structure of a compound closely related to this compound. Their study contributed to understanding the molecular conformation and interactions in similar compounds (Ozbey, Kuş, & Göker, 2001).

Derivatization for LC-ESI-MS Analysis

Nishio et al. (2007) developed new derivatization reagents for liquid chromatography-electrospray ionization-mass spectrometric analysis. This research is significant for enhancing the detection of hydroxysteroids, demonstrating the utility of compounds related to this compound in analytical chemistry (Nishio, Higashi, Funaishi, Tanaka, & Shimada, 2007).

Synthesis of Glucosidase Inhibitors

Özil, Parlak, and Baltaş (2018) synthesized a novel series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, showcasing the potential of compounds related to this compound in the synthesis of glucosidase inhibitors with antioxidant activity (Özil, Parlak, & Baltaş, 2018).

Antibacterial Agents Synthesis

Matsumoto et al. (1984) conducted a study on the synthesis and structure-activity relationships of certain 1,4-dihydro-4-oxopyridinecarboxylic acids, including compounds similar to this compound. This research is significant in the development of new antibacterial agents (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Fluoro-6-nitrophenyl)homopiperazine, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine, also known as [18F]DASA-23, is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway, which is crucial for energy production in cells. It is particularly overexpressed in cancer cells, contributing to their rapid growth and survival .

Mode of Action

[18F]DASA-23 selectively binds to PKM2 . This interaction allows the compound to visualize the levels of PKM2 in cells, particularly in cancer cells where PKM2 is overexpressed . The binding of [18F]DASA-23 to PKM2 can be effectively blocked by the structurally distinct PKM2 activator, TEPP-46 .

Biochemical Pathways

The binding of [18F]DASA-23 to PKM2 affects the glycolytic pathway . As PKM2 catalyzes the final step in glycolysis, its interaction with [18F]DASA-23 can influence the rate of glycolysis, and thus the energy production in cells . This can have downstream effects on various cellular processes, particularly in cancer cells where glycolysis is often upregulated.

Pharmacokinetics

The pharmacokinetics of [18F]DASA-23 involves its distribution and clearance in the body . After intravenous injection, [18F]DASA-23 passively crosses the blood-brain barrier and is rapidly cleared from the brain . High accumulation of [18F]DASA-23 is noted in organs such as the gallbladder, liver, small intestine, and urinary bladder, suggesting hepatobiliary and urinary clearance . The effective dose of [18F]DASA-23 is 23.5 ± 5.8 μSv/MBq .

Result of Action

The binding of [18F]DASA-23 to PKM2 allows for the visualization of PKM2 levels in cells . This can be particularly useful in the detection and monitoring of cancer, as PKM2 is often overexpressed in cancer cells . The ability of [18F]DASA-23 to cross the blood-brain barrier also suggests its potential use in visualizing intracranial malignancies .

Properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAGMIDRHKDTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253965
Record name 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-28-7
Record name 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-6-nitrophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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